An In-depth Technical Guide on the Molecular Structure of N-(1-hydroxypropan-2-yl)benzamide
An In-depth Technical Guide on the Molecular Structure of N-(1-hydroxypropan-2-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1-hydroxypropan-2-yl)benzamide is a chemical compound within the benzamide class of molecules. While specific detailed experimental data for this exact molecule is not extensively available in reviewed scientific literature, this guide provides a comprehensive analysis of its molecular structure based on fundamental chemical principles and data from closely related analogues. This document outlines the predicted molecular and physicochemical properties, a general synthesis protocol, and discusses the expected spectroscopic characteristics. The information herein is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in medicinal chemistry and materials science.
Molecular Structure and Properties
N-(1-hydroxypropan-2-yl)benzamide possesses a core benzamide structure linked to a 1-hydroxypropan-2-yl group. The molecule's chemical identity is established by its CAS Number 24629-34-3.[1] Its molecular formula is C10H13NO2, and it has a molecular weight of 179.22 g/mol .[1]
The structure consists of a benzene ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom. This amide linkage is a key feature, influencing the molecule's chemical reactivity and potential for hydrogen bonding. The nitrogen atom is further bonded to a propan-2-yl chain, with a hydroxyl group attached to the first carbon of this chain. The presence of a chiral center at the second carbon of the propan-2-yl group indicates that N-(1-hydroxypropan-2-yl)benzamide can exist as stereoisomers.
Table 1: Physicochemical Properties of N-(1-hydroxypropan-2-yl)benzamide and Related Compounds
| Property | N-(1-hydroxypropan-2-yl)benzamide | N-(1-hydroxy-1-phenylpropan-2-yl)benzamide | Benzamide |
| CAS Number | 24629-34-3[1] | 4380-71-6 | 55-21-0 |
| Molecular Formula | C10H13NO2[1] | C16H17NO2[2] | C7H7NO |
| Molecular Weight ( g/mol ) | 179.22[1] | 255.31 | 121.14 |
| Topological Polar Surface Area (Ų) | 49.3 | 49.3 | 43.1 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 1 |
| Rotatable Bonds | 4 | 4 | 1 |
Synthesis Methodology
A general and widely applicable method for the synthesis of N-substituted benzamides involves the acylation of an amine with benzoyl chloride. This approach can be adapted for the synthesis of N-(1-hydroxypropan-2-yl)benzamide.
General Experimental Protocol: Synthesis of N-substituted Benzamides
This protocol is based on established methods for benzamide synthesis and is expected to be effective for the target molecule.
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Caption: General workflow for the synthesis of N-(1-hydroxypropan-2-yl)benzamide.
Materials:
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2-aminopropan-1-ol
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Benzoyl chloride
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Anhydrous dichloromethane (DCM) or a similar aprotic solvent
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A suitable base, such as triethylamine or pyridine
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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In a round-bottom flask, dissolve 2-aminopropan-1-ol in anhydrous DCM.
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Add the base (e.g., triethylamine, 1.2 equivalents) to the solution and cool the mixture in an ice bath.
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Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for several hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-(1-hydroxypropan-2-yl)benzamide.
Spectroscopic Analysis (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group, typically in the range of 7.4-7.8 ppm. The protons of the propan-2-yl group will appear more upfield. The CH proton adjacent to the nitrogen will likely be a multiplet, and the CH₂ protons adjacent to the hydroxyl group will also be a multiplet. The methyl group protons will appear as a doublet. The NH and OH protons will present as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the amide at around 167-170 ppm. The aromatic carbons will resonate in the 127-135 ppm region. The carbons of the propan-2-yl group will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for N-(1-hydroxypropan-2-yl)benzamide
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~168 |
| Aromatic C-H | ~7.4 - 7.8 | ~127 - 132 |
| Aromatic C (quaternary) | - | ~134 |
| N-H | Variable (broad) | - |
| C-H (on C2 of propane) | Multiplet | ~50 |
| C-H₂ (on C1 of propane) | Multiplet | ~65 |
| C-H₃ (on C3 of propane) | Doublet | ~18 |
| O-H | Variable (broad) | - |
Mass Spectrometry (MS)
The mass spectrum of N-(1-hydroxypropan-2-yl)benzamide is expected to show a molecular ion peak [M]⁺ at m/z 179. A prominent fragment would likely be the benzoyl cation [C₆H₅CO]⁺ at m/z 105, resulting from the cleavage of the amide bond. Another significant fragment could be the phenyl cation [C₆H₅]⁺ at m/z 77, arising from the loss of CO from the benzoyl cation. Fragmentation of the propanolamine side chain would also be expected.
